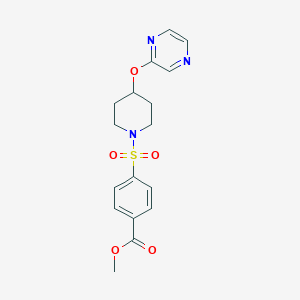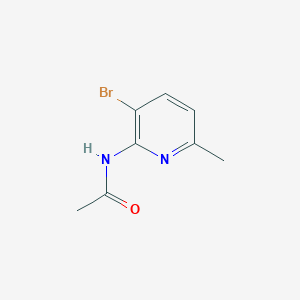
N-(3-Bromo-6-methylpyridin-2-yl)acetamide
説明
“N-(3-Bromo-6-methylpyridin-2-yl)acetamide” is a chemical compound with diverse applications in scientific research. It has a unique structure and properties that make it a valuable tool for studying various biological processes and developing new therapeutic interventions. The molecular formula of this compound is C8H9BrN2O and it has a molecular weight of 229.07 .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . In brief, the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using Density Functional Theory (DFT) studies . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied using Suzuki cross-coupling reactions . The reaction pathways and potential candidates as chiral dopants for liquid crystals have been described using frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements .科学的研究の応用
Antimicrobial Activity
N-(3-Bromo-6-methylpyridin-2-yl)acetamide derivatives have been investigated for their antimicrobial properties. A study focused on the synthesis and antimicrobial activity of novel sulphonamide derivatives, including reactions with aminopyridine to yield pyridine-4-ylamino compounds. These compounds displayed significant antimicrobial activities, with certain derivatives showing high activity against most strains. Computational calculations supported the experimental findings, providing a foundation for developing new antimicrobial agents (Fahim & Ismael, 2019).
Synthetic Pathways
Research has explored synthetic pathways involving this compound or its derivatives for producing various chemical compounds. For example, a study on asymmetric synthesis of 2-substituted piperazines from chiral non-racemic lactams involved the bromo derivative as an intermediate step, showcasing the compound's utility in complex synthetic processes (Micouin et al., 1994).
Coordination Chemistry
This compound derivatives have been used to study copper(II) complexes, demonstrating the ligand's chelating properties and its impact on coordination geometry. The introduction of electron-donating groups, like the 6-methyl group, affects the coordination number and geometry, providing insights into the design of metal complexes with specific properties (Smolentsev, 2017).
Environmental Chemistry
A study on the hydrolysis of acetamiprid, a synthetic insecticide, by a newly isolated strain of Stenotrophomonas sp. found that the bacterium could degrade acetamiprid into less toxic metabolites. This research contributes to understanding the environmental fate of neonicotinoid pesticides and the role of microbial metabolism in detoxifying environmental contaminants (Tang et al., 2012).
Organic Synthesis and Biological Activities
The compound has been involved in the synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives were analyzed for their potential as chiral dopants for liquid crystals, demonstrating the compound's versatility in facilitating the synthesis of materials with potential electronic and optical applications. Biological activities, such as anti-thrombolytic and biofilm inhibition activities, were also assessed, highlighting the compound's relevance in both materials science and biomedical research (Ahmad et al., 2017).
特性
IUPAC Name |
N-(3-bromo-6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-3-4-7(9)8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKGLSYIBFJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


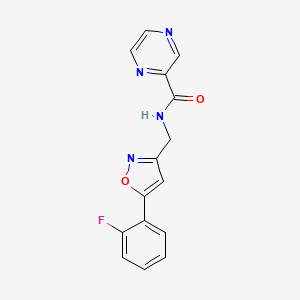
![4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine](/img/structure/B2692814.png)
![1-(4-Acetylpiperazin-1-yl)-3-[(4-methylphenyl)methylamino]propan-1-one;hydrochloride](/img/structure/B2692816.png)
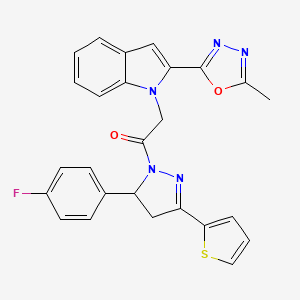
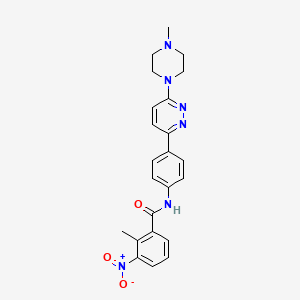
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2692820.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2692824.png)
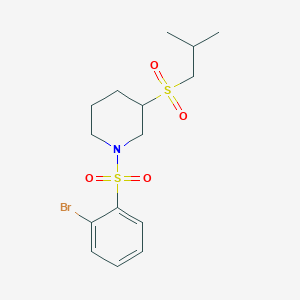
![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2692828.png)
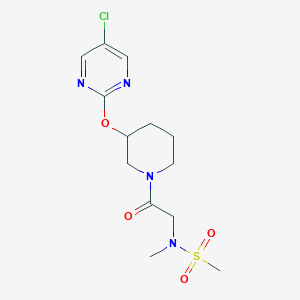

![Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate](/img/structure/B2692832.png)
